

Application Notes and Protocols for Preclinical Dose-Response Studies of Tigapotide (PCK3145)

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Compound of Interest

Compound Name: *Tigapotide*

Cat. No.: *B15581151*

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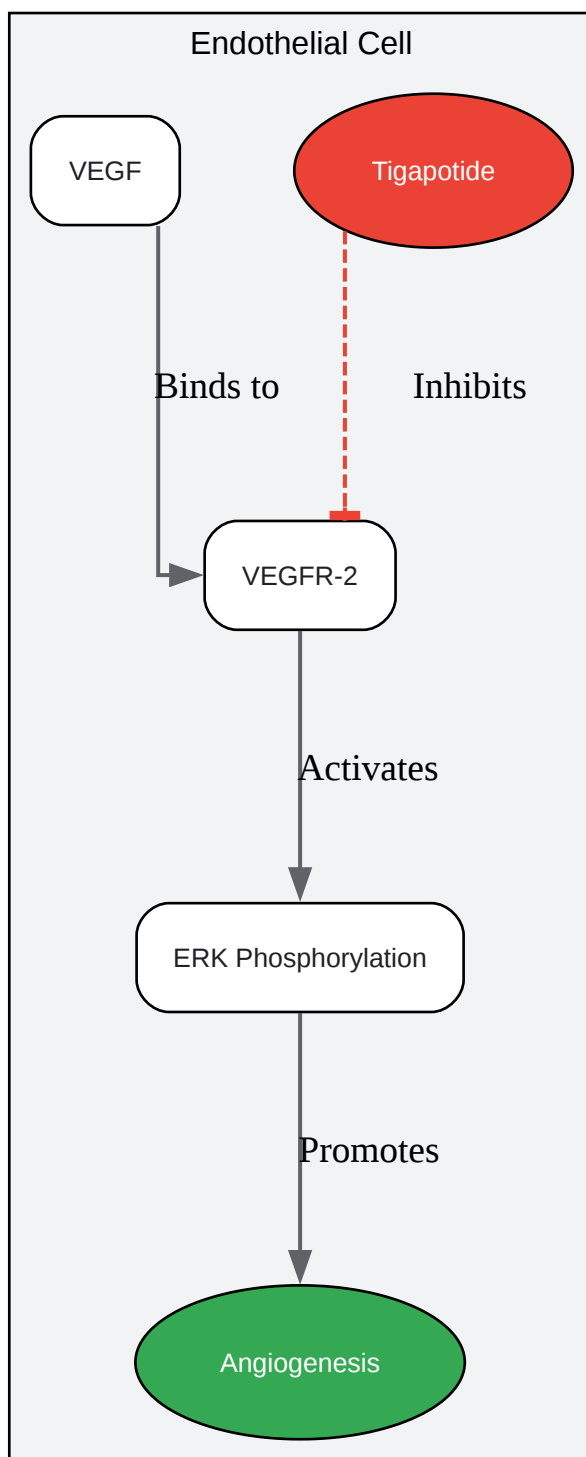
These application notes provide a comprehensive overview of the preclinical dose-response characteristics of **Tigapotide** (also known as PCK3145), a synthetic 15-mer peptide derived from the prostate secretory protein (PSP-94). **Tigapotide** has been investigated for its potential as a therapeutic agent in prostate cancer, demonstrating anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical models.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Mechanism of Action

Tigapotide exerts its anti-cancer effects through multiple mechanisms. It is a signal transduction inhibitor that has been shown to induce apoptosis in cancer cells.[\[1\]](#)[\[2\]](#)[\[3\]](#) Additionally, it interferes with the vascular endothelial growth factor (VEGF) signaling pathway, thereby inhibiting angiogenesis.[\[5\]](#) Studies have also indicated its role in preventing the metastatic process by affecting matrix metalloproteinase-9 (MMP-9) levels.

Signaling Pathway of Tigapotide's Anti-Angiogenic Activity

The following diagram illustrates the proposed signaling pathway for the anti-angiogenic effects of **Tigapotide**.



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Caption: Proposed mechanism of **Tigapotide**'s anti-angiogenic effect.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical dose-response studies of Tigapotide.

Table 1: In Vivo Efficacy of Tigapotide in a Rat Prostate Cancer Model

Animal Model	Treatment	Dose (µg/kg/day)	Duration	Key Findings	Reference
Male Copenhagen Rats with Mat Ly Lu Tumors	Continuous Infusion	1, 10, 100	15 days	Dose-dependent decrease in tumor volume.	[1] [2]
Male Copenhagen Rats with Mat Ly Lu Tumors	Continuous Infusion	100	10 days	Reduced skeletal tumor burden and delayed hind-limb paralysis.	[1] [2]
Syngeneic Rat Prostate Cancer Model	Not Specified	Not Specified	Not Specified	Decreased CD31 expression (a marker of tumor vessel density) by 43%.	[5]

Table 2: In Vitro Efficacy of Tigapotide

Cell Line	Assay	Key Findings	Reference
Human Umbilical Vein Endothelial Cells (HUVEC)	ERK Phosphorylation Assay	Dose-dependent antagonism of VEGF-induced ERK phosphorylation.	[5]
Human Umbilical Vein Endothelial Cells (HUVEC)	VEGFR-2 Phosphorylation Assay	Dose-dependent antagonism of VEGF-induced VEGFR-2 phosphorylation.	[5]
Human Umbilical Vein Endothelial Cells (HUVEC)	Tube Formation Assay	Inhibition of in vitro endothelial cell tubulogenesis.	[5]
PC-3, MCF-7, HT-29	Proliferation and Apoptosis Assays	Dose- and time-dependent inhibition of proliferation and induction of apoptosis.	[6]

Table 3: Non-Clinical Toxicology of Tigapotide

Species	Administration Route	Dose	Duration	Results
Mice	Intravenous	Up to 450 mg/kg/day	28 days	No clear evidence of toxicity.
Primates	Intravenous	Up to 25 mg/kg/day	28 days	No clear evidence of toxicity.

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy Study

This protocol describes the methodology for evaluating the anti-tumor efficacy of **Tigapotide** in a rat model of prostate cancer.[1][2]

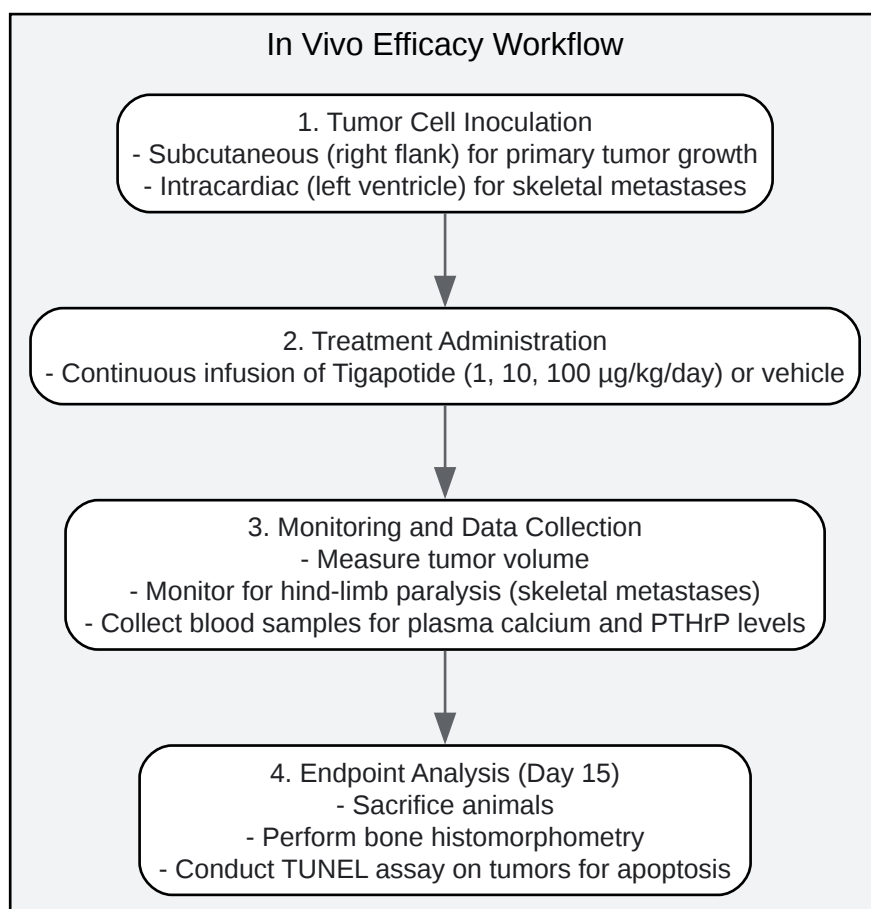
1. Animal Model:

- Syngeneic male Copenhagen rats.

2. Tumor Cell Line:

- Rat prostate cancer Mat Ly Lu cells, potentially overexpressing parathyroid hormone-related protein (PTHrP).

3. Experimental Workflow:



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Caption: Workflow for in vivo anti-tumor efficacy studies.

4. Detailed Steps:

- Tumor Cell Inoculation:
 - For primary tumor studies, inoculate Mat Ly Lu cells subcutaneously into the right flank of the rats.[\[1\]](#)[\[2\]](#)
 - For skeletal metastasis studies, inject Mat Ly Lu cells into the left ventricle via intracardiac injection.[\[1\]](#)[\[2\]](#)
- Treatment:
 - Administer **Tigapotide** at doses of 1, 10, and 100 µg/kg/day via continuous infusion for 15 days.[\[1\]](#)[\[2\]](#) A vehicle-only group should be included as a control.
- Efficacy Assessment:
 - Measure primary tumor volume regularly.
 - Monitor animals for the development of hind-limb paralysis as an indicator of skeletal metastases.[\[1\]](#)[\[2\]](#)
 - At the end of the study, collect blood to measure plasma calcium and PTHrP levels.[\[1\]](#)[\[2\]](#)
 - Perform bone histomorphometry to assess skeletal tumor burden.[\[2\]](#)
 - Conduct a TUNEL assay on tumor sections to evaluate apoptosis.[\[1\]](#)

Protocol 2: In Vitro Anti-Angiogenesis Assays

This protocol outlines the methods to assess the anti-angiogenic properties of **Tigapotide** in vitro.[\[5\]](#)

1. Cell Line:

- Human Umbilical Vein Endothelial Cells (HUVEC).

2. Assays:

- VEGFR-2 and ERK Phosphorylation Assay:

- Culture HUVECs to near confluence.
- Pre-treat cells with varying concentrations of **Tigapotide**.
- Stimulate the cells with VEGF.
- Lyse the cells and perform Western blotting to detect phosphorylated and total VEGFR-2 and ERK.
- Endothelial Cell Tube Formation Assay:
 - Coat a 96-well plate with Matrigel.
 - Seed HUVECs onto the Matrigel-coated plate.
 - Treat the cells with different concentrations of **Tigapotide** in the presence of VEGF.
 - Incubate for an appropriate time to allow for tube formation.
 - Visualize and quantify the tube-like structures using a microscope.

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